Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-
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Overview
Description
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a 4-chlorophenylmethyl group, a hydroxyl group at the 2-position, and a methoxy group at the 4-position. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-, can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of catalysts. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient and green method for the preparation of benzamides . This method offers advantages such as low reaction times, high yields, and eco-friendly conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the reaction of benzoic acid derivatives with amines at elevated temperatures. The use of catalysts and optimized reaction conditions ensures high efficiency and scalability. Industrial processes may also incorporate purification steps to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Benzamide derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Ethenzamide: An analgesic with a similar benzamide structure.
Salicylamide: Another analgesic with anti-inflammatory properties.
Moclobemide: An antidepressant that belongs to the benzamide class.
Metoclopramide: A prokinetic agent used to treat gastrointestinal disorders.
Uniqueness
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
610320-55-3 |
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Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-20-12-6-7-13(14(18)8-12)15(19)17-9-10-2-4-11(16)5-3-10/h2-8,18H,9H2,1H3,(H,17,19) |
InChI Key |
QVMYWNVYYLTTKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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